molecular formula C12H17NO2 B1468893 1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol CAS No. 1339054-92-0

1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol

Cat. No.: B1468893
CAS No.: 1339054-92-0
M. Wt: 207.27 g/mol
InChI Key: GEAWMVMRCWFURV-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol is an azetidine derivative featuring a 4-ethoxyphenylmethyl substituent attached to the azetidine ring at the 1-position, with a hydroxyl group at the 3-position.

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12-5-3-10(4-6-12)7-13-8-11(14)9-13/h3-6,11,14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAWMVMRCWFURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Benzhydrylamine and Epichlorohydrin

A key method for preparing azetidine derivatives involves the cyclization of benzhydrylamine with epichlorohydrin in the presence of a base such as diisopropylethylamine and ethanol. This reaction forms an intermediate azetidine ring substituted at the nitrogen with a benzhydryl group. Subsequent functional group transformations lead to the target molecule or its analogs (Patent WO2018108954).

  • Reaction Conditions:

    • Reagents: Benzhydrylamine, epichlorohydrin
    • Solvent: Ethanol
    • Base: Diisopropylethylamine
    • Temperature: Ambient to slightly elevated
  • Intermediate Transformations:

    • Mesylation with methanesulfonyl chloride to form azetidin-3-yl methanesulfonate.
    • Nucleophilic displacement with cyanide ion to introduce nitrile functionality.
    • Hydrolysis of nitrile to carboxylic acid.
    • Hydrogenolysis to remove protecting groups, yielding azetidine derivatives with free hydroxyl groups.

Oxidative N-Deprotection and Functional Group Manipulation

The N-(4-ethoxyphenyl) group can be introduced as a protecting group or substituent and later selectively removed via oxidative methods if needed.

Oxidative N-Dearylation Using Ceric Ammonium Nitrate (CAN)

  • The N-(4-ethoxyphenyl) group on azetidinones can be removed oxidatively using ceric ammonium nitrate.
  • This method is effective for converting N-(4-ethoxyphenyl)-substituted β-lactams into the corresponding N-unsubstituted azetidinones.
  • Reaction parameters such as solvent, temperature, and molar equivalents of CAN have been optimized to achieve high yields (up to 82-90%).
  • This approach is useful when the 4-ethoxyphenyl group is used as a protecting group during synthesis and needs to be removed to yield the free amine or hydroxyl derivatives.

Stereoselective Synthesis Considerations

The azetidine ring can exhibit stereochemistry at the 3-position hydroxyl group. Methods involving chiral synthons such as L-aspartic acid have been used to prepare cis-3-amino-4-(1-hydroxyalkyl)azetidin-2-ones, which are structurally related to azetidin-3-ols.

  • Hydrogenation of 3-oxyimino-azetidin-2-ones derived from azetidin-2-ones can yield stereoselective cis-isomers.
  • This stereoselectivity is important for biological activity and further functionalization.

Detailed Experimental Procedure Example

An example procedure adapted from the literature for synthesizing N-(4-ethoxyphenyl) substituted azetidinones (precursors to azetidin-3-ols) involves:

Step Reagents & Conditions Outcome
1. Formation of Schiff base (imine) p-ethoxyaniline + aldehyde in refluxing ethanol Imines 7a-f obtained in excellent yields
2. [2+2] Cycloaddition (Staudinger reaction) Imines + phthalimidoacetyl chloride + triethylamine in CH2Cl2 at -10°C to room temp overnight cis/trans 2-azetidinones 8a-n formed
3. Oxidative N-dearylation Treatment with ceric ammonium nitrate (2.8 eq.) at room temperature N-unsubstituted 2-azetidinones 9a-n obtained in good yields

This sequence is adaptable for preparing azetidin-3-ol derivatives by further reduction or hydrolysis steps.

Summary Table of Key Preparation Methods

Methodology Key Reagents & Conditions Advantages Limitations
Cyclization of amine + epichlorohydrin Benzhydrylamine, epichlorohydrin, base, EtOH Direct azetidine ring formation Requires multiple steps for substitution
N-Alkylation with 4-ethoxybenzyl halides Azetidin-3-ol, 4-ethoxybenzyl bromide, base Selective N-substitution Sensitive to reaction conditions
Oxidative N-deprotection with CAN Ceric ammonium nitrate, optimized solvent & temp Efficient removal of N-aryl group Not applicable if N-aryl group is desired
Stereoselective synthesis via chiral synthons L-aspartic acid derivatives, hydrogenation Control over stereochemistry More complex synthetic route

Research Findings and Optimization

  • The use of triethylamine and p-toluenesulfonyl chloride in CH2Cl2 has been effective for cycloaddition reactions leading to azetidinone intermediates.
  • Ceric ammonium nitrate oxidative deprotection requires careful control of molar equivalents (2.8-3.0 eq.) and temperature to maximize yield and minimize side reactions.
  • Alkylation reactions benefit from bases like cesium carbonate for higher selectivity and yield.
  • Stereoselective methods using chiral synthons yield cis-isomers important for biological activity, highlighting the necessity of stereochemical control in synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogs :

1-[(4-Bromo-2,6-dimethoxyphenyl)methyl]azetidin-3-ol (45) Substituents: Bromine (para), methoxy (ortho). Impact: Bromine (electron-withdrawing) and methoxy (electron-donating) groups create a polarized aromatic system. The steric bulk of ortho-methoxy groups may hinder binding to flat enzymatic pockets.

1-(4-Chlorobenzyl)azetidin-3-ol Substituents: Chlorine (para). Application: No direct data, but chloro-substituted azetidines are common intermediates in drug synthesis.

1-[(3-Bromophenyl)methyl]azetidin-3-ol

  • Substituents : Bromine (meta).
  • Impact : Meta-substitution reduces resonance effects compared to para-substituted analogs, altering electronic distribution and binding selectivity.

1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol

  • Substituents : Diphenylmethyl (bulky), methoxy (para).
  • Impact : Diphenylmethyl adds steric hindrance, likely reducing membrane permeability but enhancing selectivity for hydrophobic binding pockets.

Ezetimibe (1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one) Substituents: Fluorine (para), hydroxyl, azetidinone (lactam). Impact: Fluorine’s electronegativity and the lactam group contribute to hydrogen bonding, critical for cholesterol absorption inhibition.

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight Key Substituents Electronic Effects Potential Applications
1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol C₁₂H₁₇NO₂ 207.27 g/mol 4-Ethoxyphenyl, hydroxyl Electron-donating (ethoxy) Unknown (likely intermediate)
1-(4-Chlorobenzyl)azetidin-3-ol C₁₀H₁₂ClNO 197.66 g/mol 4-Chlorophenyl Electron-withdrawing Synthetic intermediate
Ezetimibe C₂₄H₂₁F₂NO₃ 409.43 g/mol 4-Fluorophenyl, hydroxyl, lactam Polar, hydrogen-bonding Cholesterol absorption inhibitor
1-(Diphenylmethyl)-3-(4-methoxyphenyl)azetidin-3-ol C₂₃H₂₃NO₂ 345.43 g/mol Diphenylmethyl, methoxy Steric bulk, moderate polarity Enzyme inhibition (hypothetical)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves coupling 4-ethoxyphenylmethyl groups to the azetidine ring via nucleophilic substitution or reductive amination. Reaction optimization requires precise control of catalysts (e.g., Brønsted acids), temperature (60–100°C), and solvent polarity (e.g., THF or DCM). For example, tertiary benzylic alcohols can be activated under acidic conditions to form ether linkages without ring degradation .
  • Data : Horner-Wadsworth-Emmons reactions have achieved yields >75% for analogous azetidine derivatives by stabilizing intermediates through phosphonate chemistry .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodology : Use NMR (¹H/¹³C, COSY, HSQC) to resolve the azetidine ring’s hydroxyl group position and substituent orientation. X-ray crystallography is definitive for absolute configuration, while MS (HRMS or ESI-MS) validates molecular weight. For example, NOESY correlations can distinguish axial vs. equatorial substituents in azetidine derivatives .

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for in vitro bioactivity screening?

  • Methodology : Solubility in polar solvents (e.g., water, ethanol) is influenced by the ethoxyphenyl group’s hydrophobicity. LogP values (predicted ~2.1–2.5 via ChemDraw) guide membrane permeability. Experimental validation via shake-flask methods or HPLC retention times is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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